Superior α-Glucosidase Inhibition Relative to the Clinical Standard Acarbose
In an in vitro enzyme inhibition assay, 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran demonstrates α-glucosidase inhibitory activity with an IC50 of 6.22 μM [1]. This represents a >29-fold improvement in potency compared to the clinically used α-glucosidase inhibitor acarbose, which exhibits a reported IC50 of 181.5 μM (equivalent to 117.20 μg/mL) in comparable assay systems [2]. This substantial difference in potency positions the compound as a significantly more effective tool for probing α-glucosidase function in vitro.
| Evidence Dimension | α-Glucosidase Inhibition (IC50) |
|---|---|
| Target Compound Data | 6.22 μM |
| Comparator Or Baseline | Acarbose: 181.5 μM (117.20 μg/mL) |
| Quantified Difference | Target compound is ~29-fold more potent (lower IC50) than acarbose. |
| Conditions | In vitro α-glucosidase enzyme inhibition assay. |
Why This Matters
For researchers developing novel antidiabetic agents, this ~29-fold higher in vitro potency compared to the clinical gold standard acarbose justifies the compound's selection as a superior lead scaffold for further medicinal chemistry optimization.
- [1] Ma, K., Han, J., Bao, L., Wei, T., & Liu, H. (2014). Two sarcoviolins with antioxidative and α-glucosidase inhibitory activity from the edible mushroom Sarcodon leucopus collected in Tibet. Journal of Natural Products, 77(4), 942-947. View Source
- [2] Elya, B., Basah, K., Mun'im, A., Yuliastuti, W., Bangun, A., & Septiana, E. K. (2012). Screening of α-glucosidase inhibitory activity from some plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae. Journal of Biomedicine and Biotechnology, 2012, 281078. View Source
